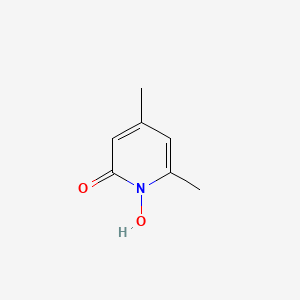
Metipirox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of METIPIROX typically involves the reaction of 4,6-dimethyl-2-pyridone with hydroxylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reactants: 4,6-dimethyl-2-pyridone and hydroxylating agents.
Conditions: Inert atmosphere, controlled temperature, and pressure.
Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: METIPIROX undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form its reduced derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyridone derivatives.
Substitution: Formation of substituted pyridone compounds with various functional groups.
Applications De Recherche Scientifique
METIPIROX has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Studied for its potential antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for its potential use as an antibacterial agent and its role in treating bacterial infections.
Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent bacterial contamination.
Mécanisme D'action
The mechanism of action of METIPIROX involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, ultimately leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
METIPIROX can be compared with other similar compounds such as:
1-HYDROXY-2(1H)-PYRIDONE: Similar structure but lacks the dimethyl groups.
4-HYDROXY-6-METHYL-2(1H)-PYRIDONE: Similar structure with one less methyl group.
2-HYDROXY-4,6-DIMETHYL-1,3-DIOXANE: Different ring structure but similar functional groups.
Uniqueness: this compound is unique due to its specific hydroxyl and dimethyl substitutions on the pyridone ring, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
29342-02-7 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
1-hydroxy-4,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 |
Clé InChI |
QVWDCUMRWIBGJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)O |
SMILES canonique |
CC1=CC(=O)N(C(=C1)C)O |
Autres numéros CAS |
29342-02-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



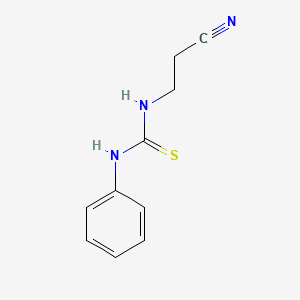
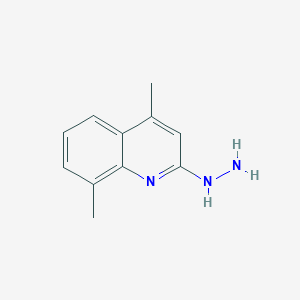
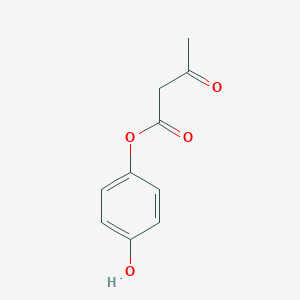

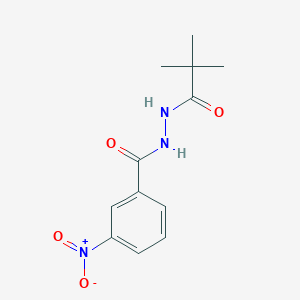
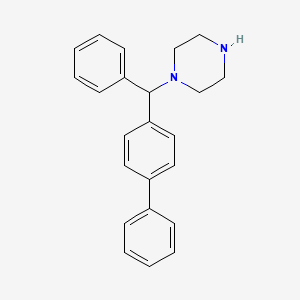
![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)
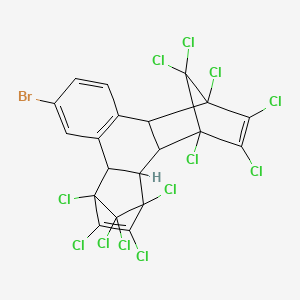
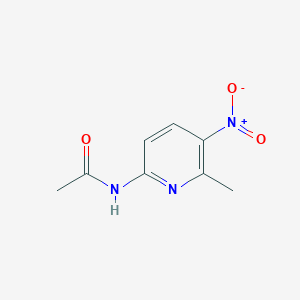

![[3-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1623322.png)
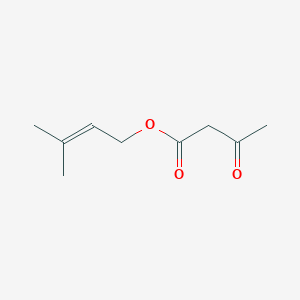

![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)